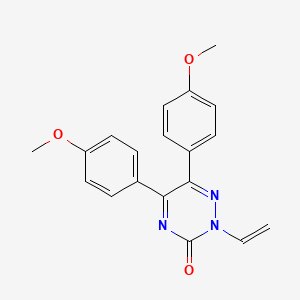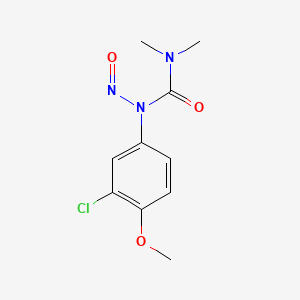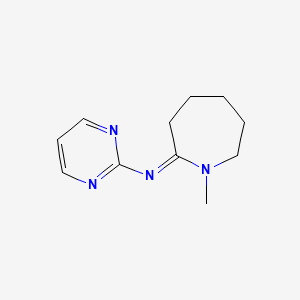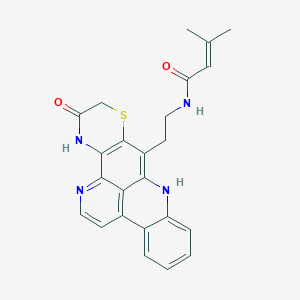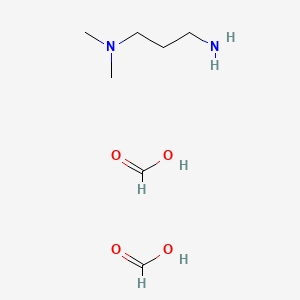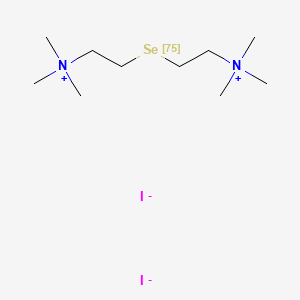
Bistaes
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bistaes is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bistaes typically involves a multi-step process that includes the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires the use of specialized equipment such as reactors, distillation columns, and purification systems. The process is optimized to maximize efficiency and minimize waste, ensuring that the production is both economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: Bistaes undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions might involve the use of hydrogen gas and a metal catalyst.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bistaes has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, this compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, research focuses on its therapeutic potential and its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bistaes involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways
Comparación Con Compuestos Similares
Bistaes can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar reactivity. The comparison can focus on differences in stability, reactivity, and specific applications. For example, while some compounds may share similar functional groups, this compound might exhibit superior stability or a broader range of reactivity, making it more versatile for certain applications.
Propiedades
Número CAS |
74496-65-4 |
|---|---|
Fórmula molecular |
C10H26I2N2Se |
Peso molecular |
503.06 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(trimethylazaniumyl)ethyl(75Se)selanyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C10H26N2Se.2HI/c1-11(2,3)7-9-13-10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2/i13-4;; |
Clave InChI |
GOPUWTHRMJXRPC-FCVBQIDSSA-L |
SMILES isomérico |
C[N+](C)(C)CC[75Se]CC[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CC[Se]CC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



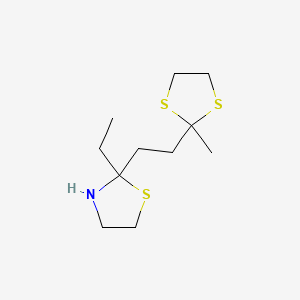

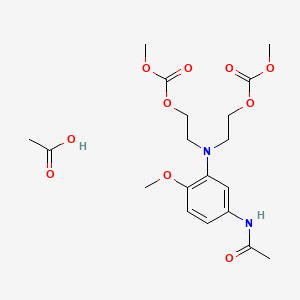
![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
